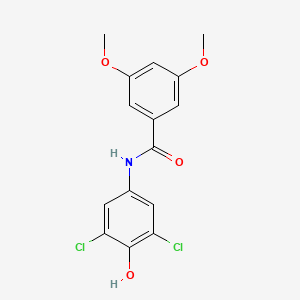
N-(3,5-dichloro-4-hydroxyphenyl)-3,5-dimethoxybenzamide
Descripción general
Descripción
N-(3,5-dichloro-4-hydroxyphenyl)-3,5-dimethoxybenzamide, also known as AG490, is a potent inhibitor of Janus kinase 2 (JAK2) and JAK3. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
Mecanismo De Acción
N-(3,5-dichloro-4-hydroxyphenyl)-3,5-dimethoxybenzamide inhibits JAK2 and JAK3 by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation and activation of downstream signaling pathways, including the signal transducer and activator of transcription (STAT) proteins. The inhibition of JAK-STAT signaling pathway leads to the suppression of cell growth and proliferation, as well as the modulation of immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It inhibits the phosphorylation of JAK2 and JAK3, leading to the inhibition of downstream signaling pathways. This results in the suppression of cell growth and proliferation, as well as the modulation of immune responses. This compound has also been shown to induce apoptosis in cancer cells and inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,5-dichloro-4-hydroxyphenyl)-3,5-dimethoxybenzamide has several advantages for lab experiments. It is a potent and selective inhibitor of JAK2 and JAK3, making it a valuable tool for studying the JAK-STAT signaling pathway. It has also been extensively studied, and its mechanism of action is well understood. However, this compound has some limitations for lab experiments. It is not suitable for in vivo studies due to its poor solubility and bioavailability. Additionally, it may have off-target effects on other kinases, which could complicate data interpretation.
Direcciones Futuras
There are several future directions for the study of N-(3,5-dichloro-4-hydroxyphenyl)-3,5-dimethoxybenzamide. One area of research is the development of more potent and selective JAK inhibitors based on the structure of this compound. Another area of research is the investigation of the potential use of this compound in combination with other therapies, such as chemotherapy or immunotherapy, for the treatment of cancer. Additionally, the use of this compound in the treatment of autoimmune disorders and other inflammatory diseases warrants further investigation.
Aplicaciones Científicas De Investigación
N-(3,5-dichloro-4-hydroxyphenyl)-3,5-dimethoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, including leukemia, breast cancer, and prostate cancer. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Additionally, this compound has been studied for its potential use in treating autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
N-(3,5-dichloro-4-hydroxyphenyl)-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO4/c1-21-10-3-8(4-11(7-10)22-2)15(20)18-9-5-12(16)14(19)13(17)6-9/h3-7,19H,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAIFFXFXSOKEKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C(=C2)Cl)O)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-fluoro-N-(1-{4-methyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4410442.png)
![2-[(3-ethyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-methyl-N-phenylacetamide](/img/structure/B4410445.png)
![4-({[2-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)phenyl propionate](/img/structure/B4410458.png)
![4-(5-methyl-1,3,4-thiadiazol-2-yl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4410462.png)
![2-({[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B4410466.png)
![3-[benzyl(methyl)amino]-3-hydroxy-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B4410467.png)
![1-[2-(2-allyl-6-chlorophenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4410475.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-methylbutanamide](/img/structure/B4410482.png)

![2-{2-[2-(4-methyl-1-piperazinyl)ethoxy]ethoxy}benzonitrile hydrochloride](/img/structure/B4410503.png)
![5-chloro-2-[2-(4-methylpiperazin-1-yl)ethoxy]benzaldehyde hydrochloride](/img/structure/B4410510.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4410518.png)
![1-[2-(2-butoxyphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4410533.png)